5-(4-Hydroxyphenyl)-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde
Description
5-(4-Hydroxyphenyl)-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a hydroxyphenyl group and a phenyl group attached to a dihydropyrazole ring, with an aldehyde functional group at the 2-position
Properties
IUPAC Name |
5-(4-hydroxyphenyl)-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-11-18-16(13-4-2-1-3-5-13)10-15(17-18)12-6-8-14(20)9-7-12/h1-9,11,16,20H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKSCGDOEFCOGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)O)C=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde typically involves the condensation of appropriate hydrazine derivatives with aldehydes or ketones. One common method involves the reaction of 4-hydroxybenzaldehyde with phenylhydrazine under acidic conditions to form the corresponding hydrazone intermediate. This intermediate is then cyclized to form the dihydropyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxyphenyl)-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-(4-Hydroxyphenyl)-3-phenyl-3,4-dihydropyrazole-2-carboxylic acid.
Reduction: 5-(4-Hydroxyphenyl)-3-phenyl-3,4-dihydropyrazole-2-methanol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(4-Hydroxyphenyl)-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazole-acetic acid methyl ester
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl]acetonitrile
Uniqueness
5-(4-Hydroxyphenyl)-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
